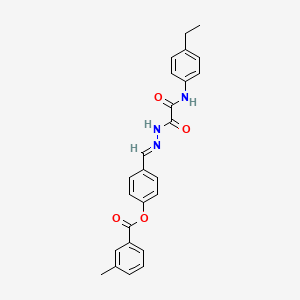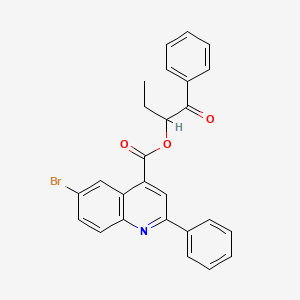
Biotin-dPEG(R)12-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-dPEG®₁₂-TFP ester is an amine-reactive biotinylation reagent. It features a biotin-functionalized dPEG®₁₂ spacer that has been activated with a 2,3,5,6-tetrafluorophenyl (TFP) ester. This compound is widely used for covalently attaching biotin to various molecules, including peptides, proteins, nucleic acids, and surfaces. The TFP ester provides better stability and reactivity compared to the corresponding NHS ester .
Preparation Methods
The synthetic route for Biotin-dPEG®₁₂-TFP ester involves activating the dPEG®₁₂ spacer with the TFP ester. The reaction typically occurs at pH 7.5 – 8.5. Industrial production methods may vary, but the key step is the coupling of the biotin-dPEG®₁₂-TFP ester to the target molecule.
Chemical Reactions Analysis
Reaction Types: Biotin-dPEG®₁₂-TFP ester reacts with free primary amines (e.g., lysine side chains) to form stable amide bonds.
Reagents and Conditions: The TFP ester is more reactive towards primary amines than NHS esters. Optimal pH for TFP ester reaction is 7.5 – 8.5, while NHS esters react best at pH 6.0 – 7.5.
Major Products: The major product is the biotinylated molecule, where the biotin moiety is covalently attached.
Scientific Research Applications
Biotin-dPEG®₁₂-TFP ester finds applications in:
Bioconjugation Research: Labeling peptides, proteins, and nucleic acids.
Supramolecular Construction: Creating biotinylated assemblies.
Affinity Chromatography: Purification of biotinylated molecules.
ELISA and Pull-Down Assays: Detecting specific interactions.
Mechanism of Action
Biotin-dPEG®₁₂-TFP ester forms stable amide bonds with primary amines. Its biotin moiety is essential for binding to avidin or streptavidin. These interactions are crucial in various assays and experiments.
Comparison with Similar Compounds
Uniqueness: Biotin-dPEG®₁₂-TFP ester’s long dPEG®₁₂ spacer (47.6 Å) imparts excellent water solubility and reduces aggregation compared to hydrophobic reagents.
Similar Compounds: Other biotinylating agents include LC-biotin and LC-LC-biotin.
Properties
Molecular Formula |
C43H69F4N3O16S |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53) |
InChI Key |
YQTIPJSYUMZZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)




![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

